Cas no 4943-67-3 (5-Methyl-1H-pyrrolo3,2-bpyridine)
5-Methyl-1H-pyrrolo3,2-bpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-1H-pyrrolo[3,2-b]pyridine
- 5-Methyl-4-azaindole
- 5-Methyl-4-aza-indol
- QC-2929
- AK104574
- 5-Methylpyrrolo[3,2-b]pyridine
- WGRRBPXKOSKCJO-UHFFFAOYSA-N
- 5-Methylpyrrolo[ 3,2-b]pyridine
- FCH875271
- 6692AB
- 1H-Pyrrolo[3,2-b]pyridine, 5-methyl-
- AX8238782
- AB0081115
- A827713
- 4943-67-3
- DTXSID60469674
- DS-4248
- SY277320
- CS-0152756
- DB-070991
- AKOS006312679
- SCHEMBL5925874
- MFCD09880090
- 5-Methyl-1H-pyrrolo3,2-bpyridine
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- MDL: MFCD09880090
- Inchi: 1S/C8H8N2/c1-6-2-3-7-8(10-6)4-5-9-7/h2-5,9H,1H3
- InChI Key: WGRRBPXKOSKCJO-UHFFFAOYSA-N
- SMILES: N1C=CC2=C1C=CC(C)=N2
Computed Properties
- Exact Mass: 132.06900
- Monoisotopic Mass: 132.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 1.5
Experimental Properties
- PSA: 28.68000
- LogP: 1.87130
5-Methyl-1H-pyrrolo3,2-bpyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methyl-1H-pyrrolo3,2-bpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZE218-250mg |
5-Methyl-1H-pyrrolo3,2-bpyridine |
4943-67-3 | 95+% | 250mg |
1917CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZE218-100mg |
5-Methyl-1H-pyrrolo3,2-bpyridine |
4943-67-3 | 95+% | 100mg |
798CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZE218-50mg |
5-Methyl-1H-pyrrolo3,2-bpyridine |
4943-67-3 | 95+% | 50mg |
479.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZE218-200mg |
5-Methyl-1H-pyrrolo3,2-bpyridine |
4943-67-3 | 95+% | 200mg |
1199.0CNY | 2021-08-04 | |
| TRC | M336743-1mg |
5-Methyl-1H-pyrrolo[3,2-b]pyridine |
4943-67-3 | 1mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M336743-2mg |
5-Methyl-1H-pyrrolo[3,2-b]pyridine |
4943-67-3 | 2mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M336743-10mg |
5-Methyl-1H-pyrrolo[3,2-b]pyridine |
4943-67-3 | 10mg |
$ 95.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54085-250mg |
5-Methyl-1H-pyrrolo[3,2-b]pyridine |
4943-67-3 | 95% | 250mg |
¥460.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54085-1g |
5-Methyl-1H-pyrrolo[3,2-b]pyridine |
4943-67-3 | 95% | 1g |
¥1710.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54085-100mg |
5-Methyl-1H-pyrrolo[3,2-b]pyridine |
4943-67-3 | 95% | 100mg |
¥257.0 | 2023-09-05 |
5-Methyl-1H-pyrrolo3,2-bpyridine Suppliers
5-Methyl-1H-pyrrolo3,2-bpyridine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 5-Methyl-1H-pyrrolo3,2-bpyridine
Recent Advances in the Study of 5-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 4943-67-3): A Promising Scaffold in Medicinal Chemistry
The compound 5-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 4943-67-3) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential applications in drug discovery. This heterocyclic scaffold, characterized by a fused pyrrole and pyridine ring system, has been identified as a key structural motif in the development of novel therapeutic agents. Recent studies have highlighted its role as a privileged structure in the design of kinase inhibitors, antiviral agents, and anticancer compounds, underscoring its importance in contemporary drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 5-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives as potent inhibitors of cyclin-dependent kinases (CDKs). The research team employed a structure-based drug design approach, utilizing X-ray crystallography to elucidate the binding mode of these compounds within the ATP-binding pocket of CDK2. Their findings demonstrated that derivatives bearing specific substitutions at the 3-position of the pyrrolopyridine core exhibited nanomolar inhibitory activity against CDK2/cyclin E, with promising selectivity profiles over other kinases.
In the realm of antiviral research, a recent publication in ACS Infectious Diseases reported the discovery of 5-Methyl-1H-pyrrolo[3,2-b]pyridine-based compounds with significant activity against RNA viruses. The lead compound in this series showed potent inhibition of viral replication in cell-based assays, with a mechanism of action involving interference with viral RNA polymerase function. Molecular dynamics simulations revealed that the methyl group at the 5-position plays a crucial role in maintaining optimal binding conformation within the polymerase active site.
From a synthetic chemistry perspective, advancements have been made in the efficient preparation of 5-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives. A 2024 Nature Communications article described a novel palladium-catalyzed cross-coupling strategy that enables the rapid diversification of this scaffold at multiple positions. This methodological breakthrough has significantly expanded the accessible chemical space around the core structure, facilitating the exploration of structure-activity relationships in medicinal chemistry programs.
The pharmacokinetic properties of 5-Methyl-1H-pyrrolo[3,2-b]pyridine-containing compounds have also been investigated in recent preclinical studies. Research published in Drug Metabolism and Disposition highlighted the favorable metabolic stability and oral bioavailability of optimized derivatives, addressing previous challenges associated with this chemotype. These findings support the continued development of this scaffold for orally administered therapeutics.
Looking forward, the unique physicochemical properties of the 5-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold, including its balanced lipophilicity and hydrogen bonding capacity, position it as a valuable building block in fragment-based drug discovery. Several pharmaceutical companies have included derivatives of this compound in their screening libraries, recognizing its potential to yield high-quality leads across multiple therapeutic areas. As research continues to uncover new applications for this versatile scaffold, its role in addressing unmet medical needs is expected to expand significantly in the coming years.
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